silver isocyanate

Catalog No.
S752339
CAS No.
3315-16-0
M.F
CAgNO
M. Wt
149.885 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
silver isocyanate

CAS Number

3315-16-0

Product Name

silver isocyanate

IUPAC Name

silver isocyanate

Molecular Formula

CAgNO

Molecular Weight

149.885 g/mol

InChI

InChI=1S/CNO.Ag/c2-1-3;/q-1;+1

InChI Key

DOQQTKLDEQSKIE-UHFFFAOYSA-N

SMILES

Array

Synonyms

Cyanic Acid Silver(1+) Salt (1:1); Silver(I) Cyanate

Canonical SMILES

C(#N)O.[Ag]

The exact mass of the compound Silver cyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Silver isocyanate (CAS: 3315-16-0) is a specialized, high-affinity inorganic reagent primarily utilized in the synthesis of organic and main-group isocyanates via halide metathesis[1]. Unlike standard alkali metal cyanates, the silver cation exhibits a strong halophilic character, providing a powerful thermodynamic driving force through the precipitation of insoluble silver halides. This property makes it a highly efficient precursor for converting alkyl, acyl, silyl, and phosphino halides into their corresponding isocyanates under exceptionally mild conditions. For procurement and process chemistry, silver isocyanate is prioritized when synthesizing thermally labile, sterically hindered, or highly moisture-sensitive isocyanates where harsh heating, polar aprotic solvents, or phase-transfer catalysts must be strictly avoided to ensure high-purity product recovery.

Substituting silver isocyanate with more common, lower-cost alkali metal salts (such as potassium isocyanate or sodium isocyanate) frequently fails in complex or sensitive synthetic workflows due to fundamental differences in solubility, thermodynamic driving force, and regioselectivity [1]. The cyanate anion is ambidentate; while alkali metal salts often lead to a mixture of O-alkylation (cyanates) and N-alkylation (isocyanates) depending on the solvent, the silver counter-ion strongly directs electrophilic attack to the nitrogen atom, ensuring strict isocyanate selectivity. Furthermore, generic alkali salts typically require elevated temperatures, highly polar solvents, or the addition of phase-transfer catalysts like crown ethers to overcome poor solubility in organic media [2]. These forcing conditions routinely cause the degradation, polymerization, or hydrolysis of sensitive targets like acryloyl isocyanates or silyl isocyanates, rendering generic substitution unviable for high-purity precursor manufacturing.

Regioselectivity in Complex Alkylation (N- vs. O- Attack)

In the functionalization of complex substrates, such as triglyceride derivatives for polyurethane synthesis, the ambidentate nature of the cyanate anion poses a significant selectivity challenge. Utilizing silver isocyanate ensures that the electrophilic attack occurs exclusively at the nitrogen terminus, yielding the desired isocyanates [1]. In contrast, standard alkali metal salts like sodium isocyanate can yield a mixture of oxygen-bound cyanates and nitrogen-bound isocyanates. The silver counter-ion effectively masks the oxygen atom, driving strict N-alkylation.

Evidence DimensionReaction regioselectivity
Target Compound DataExclusive N-alkylation (isocyanate formation)
Comparator Or BaselineSodium isocyanate (mixed N/O-alkylation potential)
Quantified DifferenceComplete shift to isocyanate selectivity
ConditionsAlkylation of complex double bonds/halides in organic media

Prevents the formation of unwanted cyanate byproducts, eliminating complex purification steps in the production of specialty polyurethane precursors.

Catalyst-Free Synthesis of Moisture-Sensitive Silyl Isocyanates

The preparation of silyl isocyanates from organosilyl halides traditionally relies on silver isocyanate because it reacts readily in inert, non-polar solvents like benzene or ether without additives. When substituting with sodium isocyanate, the reaction fails to proceed efficiently at room temperature unless a phase-transfer catalyst, such as 18-crown-6 ether, is introduced to solubilize the alkali salt [1]. The use of silver isocyanate achieves high yields purely driven by the precipitation of silver chloride, bypassing the need for crown ethers.

Evidence DimensionRequirement for Phase Transfer Catalysts (PTC)
Target Compound DataHigh yield (>70-90%) achieved without PTC in non-polar solvents
Comparator Or BaselineSodium isocyanate (requires 18-crown-6 ether for comparable conversion)
Quantified DifferenceElimination of catalyst requirement
ConditionsMetathesis of organosilyl chlorides at room temperature to mild reflux

Removes expensive and difficult-to-separate crown ethers from the workflow, which is critical when isolating highly moisture-sensitive silyl isocyanates.

Mild-Condition Metathesis for Thermally Labile Acyl Isocyanates

The synthesis of highly reactive, polymerizable compounds such as acryloyl isocyanate requires strictly mild conditions to prevent degradation. Silver isocyanate reacts quantitatively with acryloyl chloride at room temperature in heterogeneous mixtures to yield acryloyl isocyanate[1]. Attempting this metathesis with less reactive potassium or sodium isocyanate typically requires elevated temperatures, which induces the spontaneous polymerization or decomposition of the acryloyl moiety.

Evidence DimensionReaction temperature required for quantitative conversion
Target Compound DataRoom temperature (20-25 °C)
Comparator Or BaselinePotassium isocyanate (requires elevated temperatures)
Quantified DifferenceReduction of reaction temperature by >50 °C
ConditionsHeterogeneous metathesis of acryloyl chloride in inert solvent

Enables the high-yield procurement and synthesis of thermally unstable, polymerizable isocyanate building blocks without inducing premature degradation.

Overcoming Activation Barriers in Main-Group Halide Conversion

For certain main-group halides, the activation barrier for metathesis with cyanate salts is exceptionally high. Historical thermodynamic studies and modern synthetic reports highlight that potassium isocyanate often fails to react with main-group chlorides (like PCl3) under standard conditions. Conversely, silver isocyanate smoothly converts such main-group halides (including tin and phosphorus chlorides) into their corresponding isocyanates (e.g., yielding 89% for isocyanatotriphenylstannane) due to the massive thermodynamic driving force provided by silver halide lattice energy .

Evidence DimensionMetathesis reactivity with unreactive main-group halides
Target Compound DataSmooth conversion (e.g., 89% yield for Sn derivatives)
Comparator Or BaselinePotassium isocyanate (fails to react or requires highly polar/forcing conditions)
Quantified DifferenceViable reaction vs. complete non-reaction
ConditionsReaction with main-group chlorides (e.g., Ph3SnCl) in standard organic solvents

Provides a guaranteed synthetic route for specialized main-group isocyanates where standard alkali metal cyanates are completely unreactive.

Synthesis of Specialty Polyurethane Precursors

Due to its strict N-alkylation regioselectivity, silver isocyanate is the preferred reagent for converting complex, bio-based (e.g., triglyceride-derived) or highly functionalized halides into diisocyanates without generating unwanted cyanate byproducts[1].

Manufacturing of Moisture-Sensitive Silyl Isocyanates

It is utilized in the industrial and laboratory-scale preparation of silyl isocyanates where the use of phase-transfer catalysts (like crown ethers) must be avoided to simplify downstream purification and prevent moisture introduction [2].

Production of Polymerizable Acyl Isocyanates

Silver isocyanate is ideal for synthesizing thermally labile monomers, such as acryloyl isocyanate, because the metathesis can be driven to completion at room temperature, preventing premature polymerization [3].

Synthesis of Main-Group Organometallic Isocyanates

It serves as a critical procurement choice for generating tin, phosphorus, and other main-group isocyanates where the corresponding alkali metal cyanates fail to react due to high activation barriers in non-polar media .

Physical Description

White odorless powder; Soluble in water; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

2

Exact Mass

148.90308 Da

Monoisotopic Mass

148.90308 Da

Heavy Atom Count

4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (90.7%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (90.7%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3315-16-0

Wikipedia

Silver cyanate

General Manufacturing Information

Cyanic acid, silver(1+) salt (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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